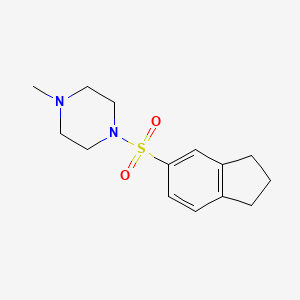
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, also known as BIS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIS belongs to the family of sulfonamide compounds and has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide is not fully understood. However, it is believed that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and lipoxygenase. These enzymes play a crucial role in the inflammatory response and tumor growth, and their inhibition by 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can reduce inflammation in animal models of rheumatoid arthritis and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which makes it easy to obtain large quantities of the compound. Another advantage is its potential therapeutic applications in various fields of science. However, one of the limitations of using 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide. One area of research is the development of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, which can help in the development of more effective therapeutic agents. Furthermore, the potential use of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide involves the reaction of 3-bromoaniline and imidazole in the presence of sulfuric acid. The product is then purified using column chromatography to obtain the pure compound. This method provides a high yield of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, making it an efficient method for synthesis.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of science. In the field of medicine, 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has also been studied for its anti-tumor properties and has shown promising results in the treatment of cancer. In the field of virology, 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been studied for its anti-viral properties and has shown potential in the treatment of viral infections such as HIV.
Propiedades
IUPAC Name |
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c12-10-2-1-3-11(8-10)18(16,17)14-5-7-15-6-4-13-9-15/h1-4,6,8-9,14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBYGICNBPWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)




![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)


